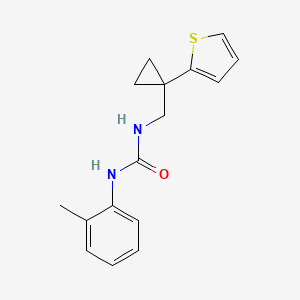
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C16H18N2OS and its molecular weight is 286.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) explored flexible urea derivatives, including those structurally related to 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea, as novel acetylcholinesterase inhibitors. These compounds were designed to test the compatibility of a flexible spacer with inhibitory activities against acetylcholinesterase, an enzyme relevant in the context of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Anion Receptors for Amino Acid Derivatives
Another study by Roussel et al. (2006) focused on atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives. The research highlighted the unique binding properties of these compounds, providing insights into their potential applications in chirality and enantioselective processes (Roussel et al., 2006).
Neuropeptide Receptor Antagonists
Fotsch et al. (2001) identified and optimized urea derivatives, including structures similar to this compound, as antagonists for the neuropeptide Y5 (NPY5) receptor, a target of interest for obesity and appetite regulation. The study provided a comprehensive structure-activity relationship for these compounds (Fotsch et al., 2001).
Urea Derivatives as Plant Growth Regulators
Ricci and Bertoletti (2009) reviewed the use of urea derivatives, including those structurally akin to this compound, in plant biology. These compounds exhibit cytokinin-like activity, influencing cell division and differentiation, and have applications in plant tissue culture and agriculture (Ricci & Bertoletti, 2009).
Osmolyte Interactions in Marine Organisms
Lin and Timasheff (1994) investigated the interactions of urea and methylamines with proteins in marine organisms, providing a thermodynamic perspective on the use of urea mixtures as osmolytes. This research has implications for understanding protein stability and function in extreme environments (Lin & Timasheff, 1994).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-2-3-6-13(12)18-15(19)17-11-16(8-9-16)14-7-4-10-20-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMWKZEHOLVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
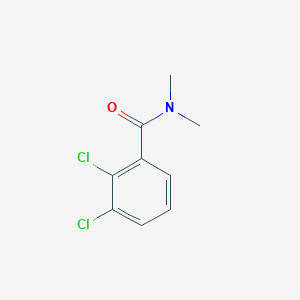
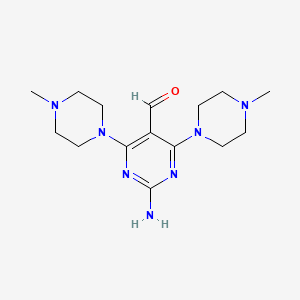
![3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2460346.png)

![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride](/img/structure/B2460349.png)
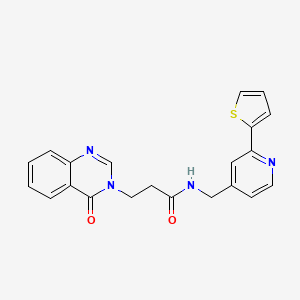
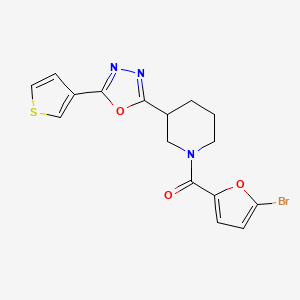

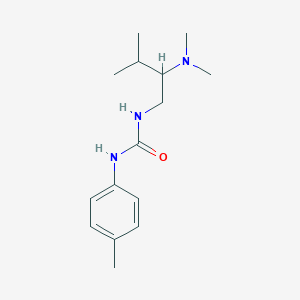
![methyl 2,4-dimethyl-5-(2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2460358.png)
![Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2460361.png)
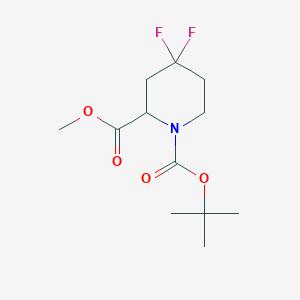
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2460363.png)
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460364.png)
